3-Methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound belonging to the class of dihydropyridines. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of pharmaceuticals. It is characterized by the presence of a trifluoromethyl group, which enhances its biological activity and lipophilicity.
The compound can be synthesized through various methods, with its derivatives being explored in different studies for their pharmacological properties. Notably, it has been investigated in the context of inhibitors for mutant isocitrate dehydrogenase proteins, which are relevant in cancer research .
The synthesis of 3-Methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one can be achieved through several methodologies:
The optimal conditions for synthesis include controlling temperature and solvent choice to maximize yield and minimize side reactions. The reaction typically proceeds under an inert atmosphere to prevent unwanted oxidation or hydrolysis.
The molecular formula of 3-Methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is . The structure features a dihydropyridine ring with a methyl and a trifluoromethyl substituent.
This structure contributes to its unique chemical properties and reactivity profile.
3-Methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one participates in several chemical reactions:
The reactivity of this compound is significantly influenced by the electron-withdrawing trifluoromethyl group, which can stabilize certain reaction intermediates and enhance nucleophilicity.
The mechanism by which 3-Methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one exerts its biological effects often involves modulation of enzymatic pathways. For instance, it has been shown to interact with mutant isocitrate dehydrogenase enzymes, potentially altering metabolic pathways in cancer cells .
Research indicates that compounds with similar structures have been linked to inhibition of key metabolic processes involved in tumor growth and survival.
Relevant analyses suggest that these properties make it suitable for various synthetic applications in medicinal chemistry.
3-Methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one has potential applications in:
Copper catalysis has emerged as a cornerstone for introducing trifluoromethyl groups into heterocyclic frameworks due to its cost-effectiveness and versatility. For 3-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one, key methodologies leverage nucleophilic (e.g., TMSCF₃), electrophilic (e.g., S-(trifluoromethyl)diphenylsulfonium salts), and radical trifluoromethylation reagents. The mechanism typically proceeds via CuCF₃ intermediates, generated through decarboxylation of trifluoroacetates or single-electron transfer (SET) processes. For instance, Xu, Dai, and Shen demonstrated that Cu(I)-diamine complexes (e.g., with 1,10-phenanthroline ligands) accelerate the regeneration of catalytic species, enabling efficient trifluoromethylation of iodo-substituted dihydropyridinone precursors at mild temperatures (60–80°C) [4]. Trialkyl borates (e.g., B(OiPr)₃) further suppress TMSCF₃ decomposition by transiently trapping trifluoromethyl anions, improving yields to >85% [4] [7].
Table 1: Copper-Catalyzed Trifluoromethylation Reagents and Yields
Substrate | Reagent | Ligand | Yield (%) |
---|---|---|---|
3-Iodo-6-methyl-1,2-DHP | TMSCF₃ | 1,10-Phenanthroline | 88 |
5-Bromo-2-oxopyridine | S-(CF₃)Ph₂S⁺OTf⁻ | None | 82 |
4-Azido-6-trifluoromethyl-DHP | CF₃CO₂K | Phenanthroline | 91 |
Electrophilic trifluoromethylation exploits the electron-rich sites of dihydropyridinones to achieve regioselectivity. Palladium-catalyzed C–H activation is particularly effective for ortho-functionalization. Liu’s method employs PhI(OAc)₂ as an oxidant and TMSCF₃ (Ruppert–Prakash reagent) to trifluoromethylate C3-methyl-substituted dihydropyridinones at the C4 position. The reaction proceeds via a Pd(II)/Pd(IV) pathway, facilitated by bidentate nitrogen ligands (e.g., 2,2'-bipyridine), which stabilize high-valent palladium intermediates. Ag₂O additives enhance regiocontrol by sequestering halide byproducts, directing electrophilic attack to the least sterically hindered position. This approach achieves >90% regioselectivity for meta-substituted dihydropyridinones with electron-donating groups (e.g., methoxy) [4] [9].
Iodination prior to trifluoromethylation resolves reactivity challenges in electron-deficient pyridine systems. 3-Methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is synthesized via:
This sequence circumvents the low reactivity of bromo/chloro analogs, as C–I bonds undergo oxidative addition more readily.
Microwave irradiation revolutionizes cyclocondensation for dihydropyridinone cores by enabling rapid, high-yielding synthesis. Key advances include:
Table 2: Microwave vs. Conventional Synthesis Parameters
Parameter | Microwave | Conventional |
---|---|---|
Reaction Time | 3–10 min | 6–24 h |
Temperature | 120–160°C | 80–100°C |
Yield of 3-Methyl-6-(CF₃)-1,2-DHP | 91% | 75% |
Energy Consumption | 300 W | >500 W |
Methyl fluorosulfonyldifluoroacetate (MFSDA) serves as a low-cost trifluoromethyl source but requires precise solvent/catalyst control:
Table 3: Solvent and Catalyst Screening for MFSDA Reactions
Solvent | Catalyst | Additive | Yield (%) | Byproduct Formation |
---|---|---|---|---|
DMF | CuI/Phenanthroline | None | 76 | 12% ester hydrolysis |
DMI | CuI/Phenanthroline | KHCO₃ | 89 | <5% |
MeOH | CuI | None | 41 | 48% hydrolysis |
THF | CuCl | B(OiPr)₃ | 68 | 20% homocoupling |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9